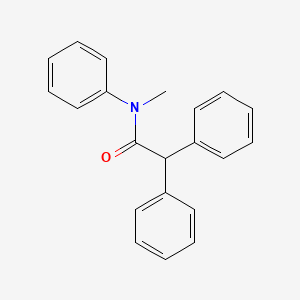
ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of cyclohexyl ketones and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as IL-1β and TNF-α, in animal models of inflammation. Additionally, it has been found to reduce pain sensitivity in animal models of neuropathic pain. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate in laboratory experiments is its relatively simple synthesis process. Additionally, it has been found to exhibit potent biological activity at relatively low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate. One area of interest is the development of new pain-relieving drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound in humans.
Synthesemethoden
The synthesis of ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate involves the reaction of aniline with cyclohexanone in the presence of a base catalyst. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs. Additionally, it has been shown to possess antitumor activity, indicating its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)15(13-9-5-3-6-10-13)16(19)18-14-11-7-4-8-12-14/h4,7-8,11-13,15H,2-3,5-6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLUFSTUXUXXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)
